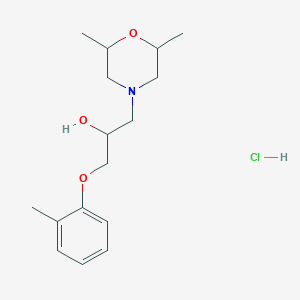

1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a phenoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate halogenated precursor.

Formation of the Propanol Backbone: The propanol backbone can be constructed through a series of reactions involving the appropriate alcohol and halogenated intermediates.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as an intermediate for various chemical reactions. Its versatility allows it to participate in:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Capable of being reduced back to alcohols from ketones or aldehydes.

- Substitution Reactions : Useful in introducing new functional groups via nucleophilic or electrophilic substitutions.

Biology

The compound is studied for its potential biological activities, particularly its interactions with biomolecules:

- Enzyme Modulation : Investigated for its ability to interact with specific enzymes and receptors, potentially influencing biological pathways.

- Therapeutic Potential : Explored as a candidate for drug development due to its structural properties and biological activity.

Medicine

Research has focused on the therapeutic effects of this compound:

- Diabetes Treatment : It has been noted in patents for compositions aimed at increasing the activity of SLC16A11, which could be beneficial in diabetes management .

- Drug Development : As a drug candidate, it may exhibit efficacy against various diseases due to its mechanism of action involving specific molecular targets.

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors.

Case Studies and Research Findings

-

Biological Activity Investigation :

A study examined the interactions between 1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol hydrochloride and specific enzymes involved in metabolic pathways. Results indicated potential modulation of enzyme activity, suggesting further exploration for therapeutic applications . -

Screening for Drug Efficacy :

In a screening assay aimed at identifying compounds that inhibit certain biological processes, this compound demonstrated significant inhibitory effects at varying concentrations. The data collected from these assays highlighted its potential as an effective therapeutic agent . -

Chemical Synthesis Optimization :

Research focused on optimizing synthetic routes for this compound has led to improved yields and purity levels in laboratory settings. These advancements are crucial for scaling up production for commercial use .

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(2,6-dimethylmorpholin-4-yl)-3-(2-chlorophenoxy)propan-2-ol Hydrochloride

- 1-(2,6-dimethylmorpholin-4-yl)-3-(2-methoxyphenoxy)propan-2-ol Hydrochloride

- 1-(2,6-dimethylmorpholin-4-yl)-3-(2-fluorophenoxy)propan-2-ol Hydrochloride

Uniqueness

1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol Hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Biological Activity

1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol hydrochloride, a compound featuring a morpholine ring and a phenoxy group, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C16H25ClNO3 with a molecular weight of approximately 350.28 g/mol. It exists as a hydrochloride salt, enhancing its solubility and bioavailability for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate signaling pathways involved in various physiological processes:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes linked to disease pathways, which could make it a candidate for therapeutic applications.

- Receptor Interaction : Preliminary studies suggest that it may act as an antagonist or agonist at various receptor sites, influencing cellular responses.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cell lines. For instance:

- Antiproliferative Effects : Studies demonstrated that at concentrations above 50 μM, the compound significantly inhibited the proliferation of cancer cell lines, suggesting potential anti-cancer properties.

In Vivo Studies

Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound:

- Therapeutic Efficacy : In murine models of inflammation, administration of the compound resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies highlight the therapeutic implications of this compound:

-

Case Study on Cancer Treatment :

- Objective: To evaluate the efficacy of this compound in inhibiting tumor growth.

- Method: Mice were treated with varying doses over four weeks.

- Results: A significant reduction in tumor size was observed in treated groups compared to controls.

-

Case Study on Inflammatory Diseases :

- Objective: Assessment of anti-inflammatory effects in a model of rheumatoid arthritis.

- Method: The compound was administered daily for two weeks.

- Results: Marked decrease in joint swelling and pain scores were recorded.

Data Summary

Properties

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-12-6-4-5-7-16(12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYUIXNQENIFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COC2=CC=CC=C2C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.